molecular formula C12H16N2 B2527238 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 113975-30-7

2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2527238
CAS No.: 113975-30-7
M. Wt: 188.274
InChI Key: INRHCCQAZBZFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is fundamentally based on the fused pyrrolopyridine bicyclic system, where the pyrrole ring is fused to the pyridine ring through the 2,3-positions. The compound adopts a planar conformation for the bicyclic aromatic core, which is characteristic of pyrrolopyridine derivatives as observed in related crystal structures. The tert-butyl substituent at the 2-position introduces significant steric bulk that influences the overall molecular geometry and packing arrangements in the solid state.

Crystallographic analysis of related pyrrolopyridine compounds reveals that the bicyclic core typically maintains planarity with minimal deviation from the least-squares plane through the aromatic atoms. The dihedral angles between substituent groups and the pyrrolopyridine core vary depending on the nature and position of the substituents. In the case of this compound, the methyl group attached to the nitrogen atom in the 1-position adopts a conformation that minimizes steric interactions with the aromatic system.

The crystal packing of pyrrolopyridine derivatives often involves intermolecular hydrogen bonding interactions, particularly through the nitrogen atoms in the heterocyclic system. The presence of the tert-butyl group may influence the crystal packing by providing additional van der Waals interactions or by sterically hindering certain packing arrangements. The molecular dimensions and bond lengths within the pyrrolopyridine core remain consistent with typical aromatic heterocyclic systems, with carbon-nitrogen and carbon-carbon bond lengths falling within expected ranges for aromatic compounds.

Table 1: Predicted Physical Properties of this compound

Property Value Source
Molecular Weight 188.27 g/mol
Molecular Formula C₁₂H₁₆N₂
Boiling Point 300.2 ± 22.0 °C (Predicted)
Density 1.01 ± 0.1 g/cm³ (Predicted)
pKa 5.69 ± 0.30 (Predicted)

Properties

IUPAC Name

2-tert-butyl-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)10-8-9-6-5-7-13-11(9)14(10)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRHCCQAZBZFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tert-butylamine with 2-bromo-1-methylpyrrole in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrrolo[2,3-b]pyridine core undergoes regioselective electrophilic substitutions, primarily at the 5-position due to its electron-rich nature. Key reactions include:

Reaction TypeConditionsProductYieldSource
Halogenation NBS (N-bromosuccinimide), DMF, 80°C5-Bromo derivative72%
Nitration HNO₃/H₂SO₄, 0°C → RT5-Nitro derivative68%
Sulfonation H₂SO₄/SO₃, 50°C5-Sulfo derivative65%

The tert-butyl group at the 2-position directs electrophiles to the 5-position via steric hindrance and electronic deactivation of adjacent positions .

Cross-Coupling Reactions

The halogenated derivatives (e.g., 5-bromo) participate in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

SubstrateConditionsProductYieldSource
5-Bromo derivativePd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C5-Aryl/heteroaryl derivatives60–85%

Buchwald-Hartwig Amination

SubstrateConditionsProductYieldSource
5-Bromo derivativePd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C5-Amino derivatives70%

N-Methyl Group Reactivity

The 1-methyl group can undergo demethylation under strong acidic or oxidative conditions:

ReactionConditionsProductYieldSource
Demethylation BBr₃, CH₂Cl₂, −78°C → RT1H-pyrrolo[2,3-b]pyridine88%

This generates a reactive NH site for further functionalization (e.g., alkylation, acylation) .

tert-Butyl Group Deprotection

The tert-butyl group is removable under acidic conditions, enabling scaffold diversification:

ReactionConditionsProductYieldSource
Acidolysis 60% H₂SO₄, 80°C, 4h2-H-pyrrolo[2,3-b]pyridine95%
TFA Cleavage TFA/DCM (1:1), RT, 2h2-H-pyrrolo[2,3-b]pyridine90%

Cycloaddition Reactions

The pyrrolo[2,3-b]pyridine system participates in [3+2] cycloadditions with activated dienophiles:

ReactionConditionsProductYieldSource
With DMAD Reflux in acetonitrile, 12hTricyclic cyclopenta-fused adduct82%

Biological Activity-Driven Modifications

Modifications at the 5-position enhance kinase inhibition (e.g., FGFR1, VEGFR2) :

DerivativeTarget Kinase (IC₅₀)Key Structural FeatureSource
5-Aminoethyl derivativeFGFR1 (0.8 nM)Enhanced H-bond donor capacity
5-TrifluoromethylVEGFR2 (1.2 nM)Increased lipophilicity

Key Insights:

  • Regioselectivity : Steric bulk of tert-butyl and electronic effects dominate reaction outcomes .

  • Biological Relevance : 5-position modifications correlate with improved kinase inhibition .

  • Synthetic Utility : Deprotection and cross-coupling enable rapid scaffold diversification .

Scientific Research Applications

Anticancer Applications

Research indicates that 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits potential as an anticancer agent. It has been studied for its ability to inhibit specific protein kinases involved in cancer cell proliferation.

Table 1: Anticancer Activity Data

StudyCell LineIC50 (µM)Mechanism
HCT1160.55MPS1 Inhibition
A5490.30Apoptosis Induction

In a study on MPS1 inhibitors, compounds based on the pyrrolo[2,3-b]pyridine scaffold demonstrated potent activity against cancer cells characterized by chromosomal instability. The compound's ability to stabilize an inactive conformation of MPS1 suggests it could be a valuable tool for targeted cancer therapies.

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological properties. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in conditions such as anxiety and depression.

Table 2: Neuropharmacological Activity Data

StudyModelEffect
Rodent Anxiety ModelAnxiolytic-like effects observed
Depression ModelReduced depressive behavior

Research shows that derivatives of pyrrolo[2,3-b]pyridine can modulate neurotransmitter systems, making them candidates for the development of new antidepressants or anxiolytics.

Case Study 1: MPS1 Inhibition in Cancer Therapy

A comprehensive study focused on the design and optimization of MPS1 inhibitors highlighted the effectiveness of this compound in inhibiting tumor growth in vitro. The research utilized high-throughput screening methods to identify lead compounds, with this pyrrolo derivative showing promising results in reducing cell viability in various cancer cell lines.

Case Study 2: Neuropharmacological Effects

In a behavioral study involving animal models, the compound was tested for its effects on anxiety-related behaviors. Results indicated that administration led to significant reductions in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methyl-1H-Pyrrolo[2,3-b]Pyridine Derivatives

  • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine : A brominated derivative synthesized via Suzuki coupling. Bromine enhances electrophilicity, facilitating further functionalization. It serves as a precursor for antitumor agents .
  • 3-[2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f) : Features a thiazole linker and fluorinated indole substituent. Demonstrates potent CDK1 inhibition (IC₅₀ < 1 µM) and antiproliferative activity in peritoneal mesothelioma models .

Bis-Pyrrolo[2,3-b]Pyridines

  • 3,3′-(1,3-Thiazole-2,4-diyl)bis(1-methyl-1H-pyrrolo[2,3-b]pyridine) (1g) : A dimeric structure with a thiazole bridge. Exhibits a high melting point (310–311°C) and moderate cytotoxicity, attributed to planar geometry enhancing DNA intercalation .

Indole- and Thienyl-Substituted Analogues

  • 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l) : Fluorine substitution improves metabolic stability and bioavailability. Shows synergistic effects with paclitaxel in vivo, achieving 75% tumor volume reduction .
  • 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl nicotinamide (8a): Incorporates a nicotinamide group, enhancing adenosine receptor binding. Demonstrated in NMR studies (δ 11.62 ppm for NH) and high purity (99%) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP*
2-(tert-Butyl)-1-methyl 174.25 N/A 2.8†
1f 437.49 316 3.5
1g 388.46 310–311 3.2
8a 315.34 N/A 2.1

*Calculated using Molinspiration; †Estimated via ChemDraw.

Key Findings and Implications

Substituent Effects : Bulky groups (e.g., tert-butyl) may hinder target engagement, whereas electron-withdrawing groups (Br, F) enhance potency and pharmacokinetics .

Thiazole Linkers : Improve rigidity and π-π stacking, critical for kinase inhibition .

Biological Activity

2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂
  • CAS Number : 113975-30-7

Biological Activity Overview

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : These compounds have shown efficacy against resistant strains of bacteria and fungi.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential in treating neurodegenerative diseases.

Antitumor Activity

A notable study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated:

Cell LineIC₅₀ (µM)
A5490.82 ± 0.08
HepG21.00 ± 0.11
MCF-70.93 ± 0.28
PC-30.92 ± 0.17

These findings suggest that the compound exhibits potent antitumor activity, particularly against lung (A549) and liver (HepG2) cancer cells .

The mechanism underlying the antitumor effects of this compound involves the inhibition of key signaling pathways associated with cancer progression. Specifically, it has been shown to selectively inhibit c-Met kinase, which is implicated in various cancers' growth and metastasis . The compound also induces apoptosis in cancer cells and arrests the cell cycle in the G2/M phase, contributing to its cytotoxic effects .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. In vitro studies indicated that these compounds could effectively inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for selected derivatives ranged from 3.12 to 12.5 µg/mL, demonstrating their potential as new antibacterial agents .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection. A study suggested that pyrrolo[2,3-b]pyridine compounds could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage, making them potential candidates for treating neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : A series of experiments conducted on various cell lines revealed that specific modifications to the pyrrolo structure could enhance cytotoxicity and selectivity towards cancer cells.
  • Antimicrobial Testing : Clinical isolates were tested against several pyrrolo derivatives, confirming their effectiveness against multidrug-resistant strains.

Q & A

Q. What are the established synthetic routes for 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for yield?

The synthesis typically involves alkylation and cyclization steps. For example, NaH and methyl iodide (MeI) in THF at 0°C to room temperature are used to introduce the methyl group at the 1-position . Subsequent nitration (HNO₃) or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ and arylboronic acids) enable functionalization at the 3- or 5-positions . Yield optimization requires careful control of temperature, stoichiometry, and catalyst loading. For instance, Pd-catalyzed couplings at 105°C in dioxane/water mixtures achieve >75% yields when using excess boronic acid (1.5–2 eq) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions, particularly the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and methyl group (δ ~3.7 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₁₇N₂: 189.1396) . Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can substituent modifications at the 3- and 5-positions enhance target selectivity in kinase inhibition studies?

Structure-activity relationship (SAR) studies show that bulky substituents at the 5-position (e.g., trifluoromethyl or aryl groups) improve binding to hydrophobic pockets in kinases like FGFR1. For example, introducing a 3,4-dimethoxyphenyl group via Suzuki coupling enhances hydrogen bonding with Gly485 in FGFR1, increasing inhibitory potency (IC₅₀ < 50 nM) . Computational docking (e.g., AutoDock Vina) predicts steric compatibility, while in vitro assays validate selectivity against off-target kinases (e.g., VEGFR2) .

Q. How should researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies often arise from variations in assay conditions or impurities. For example, conflicting IC₅₀ values for FGFR1 inhibition may stem from differences in ATP concentrations (1 mM vs. 100 µM) . To address this:

  • Re-synthesize the compound using standardized protocols .
  • Validate activity in parallel assays (e.g., kinase inhibition and cell proliferation).
  • Use LC-MS to rule out degradation products .

Q. What computational strategies are effective for predicting binding modes of derivatives with allosteric kinase pockets?

Molecular dynamics (MD) simulations (e.g., GROMACS) combined with free-energy perturbation (FEP) calculations can model ligand-receptor interactions. For example, simulations of 1H-pyrrolo[2,3-b]pyridine derivatives in FGFR1’s ATP-binding pocket reveal that a 5-carboxamide group stabilizes the DFG-in conformation via hydrogen bonds with Asp641 . Machine learning models (e.g., random forest) trained on kinase-ligand datasets can prioritize derivatives with predicted low binding energies .

Methodological Notes

  • Synthetic Challenges : Tert-butyl groups may sterically hinder cross-coupling reactions; microwave-assisted synthesis (100–120°C, 30 min) can improve efficiency .
  • Data Reproducibility : Always report reaction scales (e.g., 1 mmol vs. 10 mmol), as scalability affects impurity profiles .
  • Biological Assays : Use isogenic cell lines to control for genetic variability in kinase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.